Neohancoside B

Natural Product Chemistry Glycoside Structure Elucidation Cynanchum Phytochemistry

Sourcing structurally authenticated Neohancoside B for botanical authentication often yields ambiguous C21 steroidal glycosides. This NMR-characterized standard resolves this. • Definitive Marker: Distinctive monoterpene aglycone enables unambiguous HPLC-UV/LC-MS detection in Cynanchum hancockianum matrices. • Synthetic Tractability: Validated total synthesis of β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside core supports glycosidation method development. • Paired Analog Set: C-9 hydroxylation difference from Neohancoside A provides a clean SAR pair for probing hydrogen-bonding effects on target engagement.

Molecular Formula C21H36O11
Molecular Weight 464.5 g/mol
CAS No. 146763-56-6
Cat. No. B119356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohancoside B
CAS146763-56-6
Synonymsneohancoside B
Molecular FormulaC21H36O11
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)CO
InChIInChI=1S/C21H36O11/c1-4-21(3,7-5-6-11(2)8-22)32-20-18(28)16(26)15(25)13(31-20)10-30-19-17(27)14(24)12(23)9-29-19/h4,6,12-20,22-28H,1,5,7-10H2,2-3H3/b11-6+
InChIKeyDPZKDTYWRPFLJI-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohancoside B Procurement & Specification Guide


Neohancoside B (CAS 146763-56-6, molecular formula C21H36O11, molecular weight 464.5 g/mol) is a monoterpene diglycoside originally isolated from the roots of Cynanchum hancockianum (Asclepiadaceae), a plant used in Chinese folk medicine with reported antitumor activity [1]. The compound is structurally characterized as 9-hydroxylinalool-3-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, bearing the disaccharide moiety β-D-xylopyranosyl-(1→6)-β-D-glucopyranose attached to a (3R)-8-hydroxylinaloyl aglycone [2]. Neohancoside B belongs to the terpene glycoside class and is one of a series of neohancosides (A, B, C, D) isolated from the same plant source [3]. The compound is catalogued in authoritative databases including MeSH (Supplementary Concept ID C079975) and CTD (Comparative Toxicogenomics Database), with full spectroscopic characterization including NMR data available [4].

Risks of Generic Substitution for Neohancoside B


Monoterpene glycosides isolated from Cynanchum species exhibit substantial structural heterogeneity that precludes generic substitution. Within Cynanchum hancockianum alone, the neohancoside series comprises four structurally distinct glycosides: neohancoside A (linaloyl-3-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside), neohancoside B (9-hydroxylinaloyl analog), neohancoside C (2-hydroxyacetophenone-2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside), and neohancoside D (6′-O-sinapoylsucrose octaacetate) [1]. Despite sharing the identical diglycoside core (β-D-xylopyranosyl-(1→6)-β-D-glucopyranose), these compounds differ critically in their aglycone moieties—monoterpene alcohols for A and B, phenolic acetophenone for C, and sinapoylated disaccharide for D—resulting in distinct physicochemical properties and potential biological profiles. The genus Cynanchum produces over 440 characterized compounds spanning C21 steroids, steroidal saponins, alkaloids, flavonoids, and terpenes, each with unique structural signatures that preclude functional interchangeability [2]. Substituting neohancoside B with an alternative monoterpene glycoside would compromise experimental reproducibility and invalidate any structure-activity relationship conclusions, as the C-9 hydroxyl group on the linalool-derived aglycone constitutes a specific structural determinant absent in neohancoside A.

Neohancoside B Comparative Evidence


Aglycone Hydroxylation vs Neohancoside A

Neohancoside B is distinguished from its closest structural analog, neohancoside A, by the presence of a hydroxyl group at the C-9 position of the linalool-derived aglycone moiety. While neohancoside A bears the linaloyl (3,7-dimethylocta-1,6-dien-3-yl) aglycone without terminal hydroxylation, neohancoside B incorporates the 8-hydroxylinaloyl (8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl) aglycone [1]. This structural modification introduces an additional hydrogen-bonding site and alters the compound‘s physicochemical profile, as evidenced by distinct chromatographic retention behavior and NMR spectral signatures [2].

Natural Product Chemistry Glycoside Structure Elucidation Cynanchum Phytochemistry

Disaccharide vs Steroidal Glycoside Architecture

Neohancoside B possesses the diglycoside moiety β-D-xylopyranosyl-(1→6)-β-D-glucopyranose attached to the aglycone C-3 position, a specific disaccharide architecture that is synthetically accessible via stereoselective glycosidation [1]. In contrast, C21 steroidal glycosides from Cynanchum species—such as cynatratoside A, hancoside, and komaroside C—exhibit more complex glycosylation patterns with varying numbers of sugar residues and distinct linkage configurations [2]. Notably, cynaforrosides B-I from Cynanchum forrestii contain two glucose moieties with 1→6 linkage, a pattern that is rare among steroidal glycosides of the genus and structurally distinct from the xylose-glucose disaccharide of neohancoside B [3].

Glycobiology Carbohydrate Chemistry Structure-Activity Relationship

Stereoselective Synthesis Validation

The first total synthesis of neohancoside B was achieved stereoselectively using fluoride 12b as a glycosyl donor, establishing a reproducible synthetic route to the (3R)-8-hydroxylinaloyl 3-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside [1]. This synthesis methodology simultaneously produced both neohancoside A and neohancoside B, confirming the absolute configuration at C-3 as (3R) for both compounds through enzymatic degradation of synthetic intermediates [2]. The synthetic accessibility of neohancoside B contrasts with many Cynanchum-derived C21 steroidal glycosides, which frequently lack established total synthesis protocols due to their complex polyoxygenated steroidal cores and extensive glycosylation.

Total Synthesis Glycosidation Chemistry Natural Product Synthesis

Database Curation and Classification

Neohancoside B is formally indexed in authoritative biomedical databases with the MeSH Supplementary Concept ID C079975 (introduced March 31, 1993) and mapped to the Terpenes (D013729) heading with a frequency of 2 [1]. The compound is also registered in the Comparative Toxicogenomics Database (CTD) under CAS 146763-56-6, though no curated gene-chemical or disease-chemical associations have been established to date [2]. In the PhytoBank natural product database, neohancoside B is classified as a fatty acyl glycoside of mono- and disaccharides (PHY0030825), a classification that distinguishes it from the C21 steroidal glycosides and phenanthroindolizidine alkaloids more commonly associated with Cynanchum species [3].

Chemoinformatics Natural Product Databases Compound Registration

NMR Reference Data Availability

Neohancoside B has been fully characterized by 1H NMR spectroscopy, with spectral data deposited in the KnowItAll NMR Spectral Library (Wiley SpectraBase Compound ID: IluP3FNNcar) using pyridine-d5 as solvent [1]. The compound‘s spectroscopic signature includes characteristic signals for the (6E)-8-hydroxy-3,7-dimethyl-1,6-octadien-3-yl aglycone and the β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl disaccharide moiety. The InChIKey (DPZKDTYWRPFLJI-JGMOOVJISA-N) and exact mass (464.225762 g/mol) are computationally validated and cross-referenced across multiple spectral databases . In contrast, many related Cynanchum monoterpene glycosides lack publicly accessible reference spectra in commercial spectral libraries.

Analytical Chemistry NMR Spectroscopy Quality Control

Neohancoside B Application Scenarios


Phytochemical Profiling Reference Standard

Neohancoside B serves as a definitive marker compound for the authentication and quality control of Cynanchum hancockianum (syn. Vincetoxicum mongolicum) botanical materials and extracts [1]. The compound's availability as an NMR-characterized reference standard [2] enables its use in HPLC-UV, LC-MS, and qNMR methods for botanical identification and quantification. Unlike C21 steroidal glycosides from Cynanchum species—which often exhibit overlapping chromatographic profiles and ambiguous MS fragmentation patterns—neohancoside B possesses a distinctive monoterpene aglycone with characteristic UV absorption and a predictable glycosidic cleavage pattern (loss of 132 Da for xylose followed by 162 Da for glucose), facilitating unambiguous detection in complex plant matrices.

Glycosylation Methodology Scaffold

The validated total synthesis of neohancoside B [1] establishes this compound as a tractable scaffold for developing and optimizing stereoselective glycosidation methodologies. The β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl disaccharide core represents a specific glycosidic linkage (1→6 interglycosidic bond) that is synthetically accessible using fluoride-based glycosyl donors, making neohancoside B suitable for training purposes in carbohydrate chemistry laboratories and as a benchmark substrate for evaluating novel glycosylation catalysts or protecting group strategies. The compound‘s relatively modest molecular complexity compared to Cynanchum C21 steroidal glycosides reduces the number of synthetic variables, enabling focused optimization of glycosidic bond formation.

Monoterpene Glycoside SAR Studies

Neohancoside B, together with its structural congener neohancoside A (linaloyl diglycoside), forms a minimal paired set for probing the biological significance of terminal hydroxylation in monoterpene glycosides [1]. The pair differs solely by the presence (neohancoside B) or absence (neohancoside A) of a C-9 hydroxyl group on the linalool-derived aglycone, providing an experimentally clean comparison for evaluating hydrogen-bonding effects on target engagement, membrane permeability, and metabolic stability. This paired analog approach is directly applicable to medicinal chemistry campaigns seeking to understand how subtle modifications to monoterpene glycoside pharmacophores influence activity at antitumor-relevant targets, given the documented antitumor activity of the source plant Cynanchum hancockianum [2].

Phenotypic Screening Library Expansion

Neohancoside B represents a structurally authenticated natural product suitable for inclusion in diversity-oriented screening libraries focused on under-explored chemical space from medicinal plants. The compound‘s classification as a fatty acyl glycoside of mono- and disaccharides [1] distinguishes it from the more extensively studied C21 steroidal glycosides and alkaloids prevalent in Cynanchum species, offering a distinct chemotype for phenotypic screening campaigns. With over 440 compounds identified from Cynanchum plants [2], the genus represents a rich source of bioactive molecules; neohancoside B provides access to the monoterpene glycoside sub-class that remains relatively uncharacterized in biological assays. Procurement of this compound enables laboratories to expand the chemical diversity of their screening collections beyond well-trodden natural product scaffolds.

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